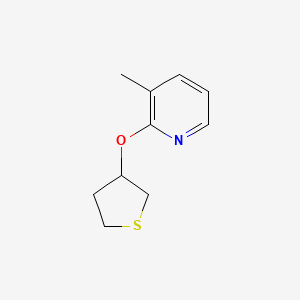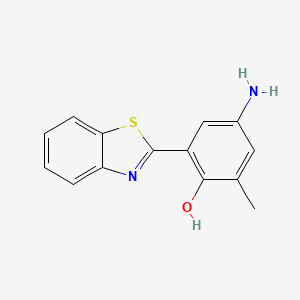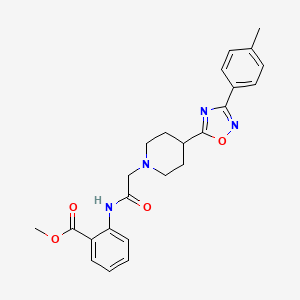![molecular formula C22H29N5O2S B2445244 1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1243023-62-2](/img/structure/B2445244.png)
1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine is a useful research compound. Its molecular formula is C22H29N5O2S and its molecular weight is 427.57. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anticancer Properties
- Compounds containing the 1,3,4-oxadiazole and piperidine structures, similar to the query compound, have demonstrated promising antibacterial activities. Specifically, certain synthesized compounds showed significant growth inhibition against a range of bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating their potential as antibacterial agents (Iqbal et al., 2017). Moreover, the presence of the 1,3,4-oxadiazole structure has been associated with anticancer properties. In one study, certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showcasing their potential in this field (Rehman et al., 2018).
Enzyme Inhibition for Neurodegenerative Disease Treatment
- The 1,3,4-oxadiazole and piperidine structures have also been synthesized and evaluated for their enzyme inhibition properties, particularly targeting the acetylcholinesterase enzyme. This is significant in the context of treating neurodegenerative diseases like Alzheimer's. N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease, showing promising results in enzyme inhibition activity assays (Rehman et al., 2018).
Structural and Molecular Studies
- Compounds with similar structures have been subject to extensive structural and molecular studies to determine their crystalline forms and molecular interactions. Such studies are crucial in understanding the properties and potential applications of these compounds in various fields, including pharmacology and material science. For instance, studies involving the synthesis, characterization, and crystal and molecular structure assessments have provided detailed insights into their properties, paving the way for their potential application in various scientific domains (Naveen et al., 2015).
properties
IUPAC Name |
1-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-2-12-23-22(29)18-10-13-27(14-11-18)19-8-9-21(26-25-19)30-16-20(28)24-15-17-6-4-3-5-7-17/h3-9,18H,2,10-16H2,1H3,(H,23,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRFHYWSPVUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2445162.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2445164.png)
![6-chloro-N'-[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]pyridine-3-carbohydrazide](/img/structure/B2445167.png)



![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)


![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)
